ETHYL 5H-OCTAFLUOROPENTANOATE
Overview
Description
ETHYL 5H-OCTAFLUOROPENTANOATE is a fluorinated ester with the molecular formula C7H6F8O2. This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. Fluorinated esters like this one are of significant interest in various fields due to their stability, hydrophobicity, and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate typically involves the esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C7H6F8O2+C2H5OH→C7H6F8O2+H2O
Industrial Production Methods: In an industrial setting, the production of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ETHYL 5H-OCTAFLUOROPENTANOATE can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2,3,3,4,4,5,5-octafluoropentanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bond.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures, and pressures.
Major Products:
Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid, ethanol.
Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
ETHYL 5H-OCTAFLUOROPENTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI, where fluorinated compounds can enhance contrast.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and hydrophobicity.
Mechanism of Action
The mechanism of action of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is largely dependent on its chemical structure. The presence of multiple fluorine atoms enhances its lipophilicity and stability. In biological systems, it may interact with lipid membranes, potentially altering membrane properties and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate
- 2,2,3,3,4,4,5,5-Octafluoropentanoic acid
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Comparison: ETHYL 5H-OCTAFLUOROPENTANOATE is unique due to its ester functional group, which imparts different reactivity compared to its acid and alcohol counterparts. The ethyl ester is more hydrophobic than the methyl ester, potentially making it more suitable for applications requiring higher lipophilicity. The presence of the ethyl group also influences its boiling point and solubility properties.
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMNJVBQLBDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371926 | |
Record name | Ethyl 5H-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2795-50-8 | |
Record name | Ethyl 5H-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5H-Octafluorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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